REACTION_SMILES
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[Br:1][c:2]1[c:3]([N+:15]([O-:16])=[O:17])[cH:4][c:5]([O:13][CH3:14])[c:6]([CH:8]2[CH2:9][CH2:10][CH2:11][CH2:12]2)[cH:7]1.[CH3:19][C:20](=[O:21])[OH:22].[CH3:23][CH2:24][O:25][C:26](=[O:27])[CH3:28].[OH2:18]>>[Br:1][c:2]1[c:3]([NH2:15])[cH:4][c:5]([O:13][CH3:14])[c:6]([CH:8]2[CH2:9][CH2:10][CH2:11][CH2:12]2)[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc([N+](=O)[O-])c(Br)cc1C1CCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COc1cc(N)c(Br)cc1C1CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |